2-methylpyrimidin-4-ol hydrochloride
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Overview
Description
2-Methylpyrimidin-4-ol hydrochloride: is a chemical compound belonging to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds Pyrimidines are known for their wide range of applications in medicinal chemistry, particularly due to their presence in nucleic acids such as DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylpyrimidin-4-ol hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-methylpyrimidine with hydrochloric acid. The reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes . The use of catalysts, such as Raney nickel, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Methylpyrimidin-4-ol hydrochloride undergoes various chemical reactions, including:
Substitution: The nitrogen in the pyrimidine ring can act as a nucleophile and undergo substitution reactions with alkyl halides or sulfonates.
Acetylation: The hydroxyl group can undergo acetylation with acetyl chloride or acetic anhydride to form the corresponding acetate ester.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Alkyl halides or sulfonates are typically used as reagents.
Acetylation: Acetyl chloride or acetic anhydride are commonly used reagents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Substitution: Formation of alkylated pyrimidine derivatives.
Acetylation: Formation of acetate esters.
Scientific Research Applications
2-Methylpyrimidin-4-ol hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-methylpyrimidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes, leading to its potential use as an anti-inflammatory agent .
Comparison with Similar Compounds
Comparison: 2-Methylpyrimidin-4-ol hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-methyl-1H-pyrimidin-6-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c1-4-6-3-2-5(8)7-4;/h2-3H,1H3,(H,6,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLMNDJAFKFHDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=O)N1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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